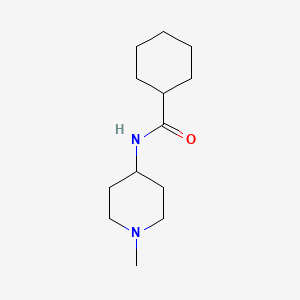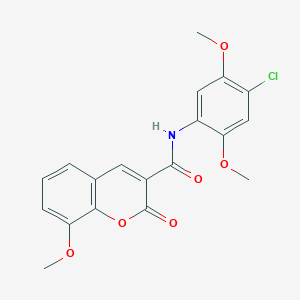![molecular formula C21H19ClN2O4 B3445802 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B3445802.png)
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one
Vue d'ensemble
Description
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one, commonly known as CERC-501, is a small molecule drug that has been developed for the treatment of various central nervous system (CNS) disorders. The compound belongs to the class of piperazine derivatives and has been found to have potential therapeutic applications in the treatment of anxiety, depression, and substance abuse disorders.
Mécanisme D'action
CERC-501 acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one. The KOR is known to play a key role in the regulation of pain, stress, and mood-related behaviors. By blocking the activity of the KOR, CERC-501 is thought to enhance the activity of other neurotransmitter systems, such as the dopamine and serotonin systems, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
CERC-501 has been found to produce a range of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce anxiety-like behaviors in animal models of anxiety, as well as to produce antidepressant-like effects in models of depression. CERC-501 has also been found to reduce drug-seeking behaviors in animal models of substance abuse, suggesting that the compound may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CERC-501 is its selectivity for the KOR, which reduces the risk of off-target effects and adverse side effects. The compound has also been found to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of CERC-501 is its relatively low potency, which may limit its effectiveness in some 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one disorders.
Orientations Futures
There are several potential future directions for the research and development of CERC-501. One area of interest is the potential use of the compound in the treatment of substance abuse disorders, such as opioid addiction. Another area of interest is the development of more potent analogs of CERC-501 that may have greater therapeutic efficacy. Finally, there is also interest in exploring the potential use of CERC-501 in combination with other 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one drugs to enhance its therapeutic effects.
Applications De Recherche Scientifique
CERC-501 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one disorders. The compound has been found to modulate the activity of the kappa opioid receptor (KOR), which is involved in the regulation of mood, anxiety, and stress responses. By targeting the KOR, CERC-501 has the potential to produce anxiolytic and antidepressant effects without the adverse side effects associated with traditional 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one drugs.
Propriétés
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-18-7-2-4-14-12-17(21(26)28-19(14)18)20(25)24-10-8-23(9-11-24)16-6-3-5-15(22)13-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKPZDVYXCLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1-[4-(2-pyrimidinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3445719.png)
![3,4,8-trimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B3445732.png)
![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3445739.png)
![N-ethyl-1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3445749.png)
![N,1-bis(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3445754.png)
![1-allyl-2-imino-8-methyl-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3445763.png)
![ethyl 2-imino-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3445769.png)
![1-cyclohexyl-2-imino-N,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3445784.png)
![ethyl 1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3445785.png)
![1-cyclopentyl-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3445786.png)
![N-benzyl-1-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3445787.png)

![1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3445799.png)
